molecular formula C18H24N2O5S B2395060 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1323663-84-8

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2395060
CAS RN: 1323663-84-8
M. Wt: 380.46
InChI Key: WAMXBSJLNMGBCC-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
The exact mass of the compound N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Cytotoxicity

A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. Some compounds demonstrated selective cytotoxicity, with the compound 6 showing the highest tumor selectivity values, suggesting its potential as a lead molecule for further investigation. All synthesized compounds exhibited superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the nanomolar range against human carbonic anhydrase I and II isoenzymes (Kucukoglu et al., 2016).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized for use as antibacterial agents. Various pyran, pyridine, and pyridazine derivatives were produced, with eight compounds showing high antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Sulfonamide Derivatives as Enzyme Inhibitors

Sulfonamide derivatives were synthesized and evaluated for their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These compounds demonstrated significant inhibition with low cytotoxicity and tumor selectivity, making them good candidates for developing novel enzyme inhibitors (Ozgun et al., 2019).

Synthesis and Characterization

Synthesis of Metal Complexes

Sulfonamide-derived ligands and their transition metal complexes were synthesized and characterized, revealing an octahedral geometry for all complexes. These compounds showed moderate to significant antibacterial and antifungal activity, indicating their potential in medical applications (Chohan & Shad, 2011).

Reactivity and Biological Evaluation

The reactivity of sulfonamide derivatives towards nitrogen nucleophiles was studied, and their antibacterial activities were evaluated, with some showing significant activity against various bacterial strains. This highlights their potential as antibacterial agents (Mohamed, 2007).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-13-17(14(2)25-20-13)26(21,22)19-12-18(8-10-24-11-9-18)15-6-4-5-7-16(15)23-3/h4-7,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMXBSJLNMGBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

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